REACTION_CXSMILES
|
[C:1]([CH:9]([CH3:13])C(O)=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[O:15]1CCC[CH2:16]1>>[C:2]1([CH:1]([OH:8])[CH2:9][CH2:13][CH2:16][OH:15])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C(C(=O)O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperatures for 60 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a gel
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Most of the tetrahydrofuran was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between methylene chloride and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCCO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |